tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGGOSCHPGERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623990 | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372159-76-7 | |
| Record name | 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protection and Functionalization
The initial step involves protecting the piperidine nitrogen with a tert-butyl carbamate group using tert-butyl chloroformate or similar reagents under basic conditions. This protection stabilizes the amine and allows selective reactions at other positions on the ring.
Introduction of the 2-Oxoethyl Group
The 2-oxoethyl substituent at the 3-position is typically introduced by:
Alkylation of the piperidine ring with haloacetyl derivatives such as tert-butyl bromoacetate or ethyl bromoacetate in the presence of a base (e.g., triethylamine) and solvents like acetonitrile or tetrahydrofuran (THF). The reaction is often performed at low temperatures (0°C) to control selectivity and yield.
Oxidation of corresponding hydroxymethyl intermediates to the oxo group using oxidizing agents.
Asymmetric Synthesis and Chiral Resolution
For the preparation of the (R)-enantiomer, asymmetric catalysis using chiral ligands or enzymatic resolution methods are employed to achieve high enantiomeric excess (up to 85% ee reported). High-performance liquid chromatography (HPLC) with chiral columns is used to assess enantiomeric purity.
Industrial Scale-Up
Industrial production adapts these laboratory methods to larger scales using automated reactors and flow microreactor systems. These systems enhance reaction control, efficiency, and sustainability, ensuring high purity and yield.
Representative Preparation Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Piperidine derivative + tert-butyl chloroformate, base (e.g., triethylamine), solvent (acetonitrile), 0°C to room temp | Boc-protection of piperidine nitrogen | High yield, typically >80% |
| 2 | Boc-protected piperidine + tert-butyl bromoacetate, base, solvent, 0°C, stirring for several hours | Alkylation to introduce 2-oxoethyl group | Yields ~79% reported under optimized conditions |
| 3 | Optional oxidation or reduction steps depending on desired functional group modifications | Conversion of hydroxyl to oxo or vice versa | Dependent on reagents (e.g., KMnO4 for oxidation, LiAlH4 for reduction) |
| 4 | Chiral resolution via HPLC or enzymatic methods (if enantiomerically pure product required) | Separation of (R)- and (S)-enantiomers | Enantiomeric excess up to 85% |
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Boc-protection | tert-butyl chloroformate, base | Mild, 0–25°C | Formation of Boc-protected piperidine |
| Alkylation | tert-butyl bromoacetate, triethylamine | 0°C, several hours | Introduction of 2-oxoethyl substituent |
| Oxidation | Potassium permanganate (KMnO4) or other oxidants | Controlled temperature, pH | Conversion of hydroxyl to oxo group |
| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions, low temp | Conversion of oxo to hydroxyl group |
| Chiral resolution | Chiral HPLC columns or enzymatic catalysts | Ambient conditions | Enantiomeric enrichment |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of tert-butyl group (δ ~1.4 ppm) and the piperidine/oxoethyl moieties.
- High-Performance Liquid Chromatography (HPLC): Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Confirms functional groups such as carbamate and ketone.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Boc-protection + Alkylation | Piperidine derivatives | tert-butyl chloroformate, tert-butyl bromoacetate, triethylamine | 0–25°C, several hours | 75–85% | Common laboratory method |
| Oxidation/Reduction modifications | Hydroxymethyl or oxo intermediates | KMnO4, LiAlH4 | Controlled temp, anhydrous | Variable | Functional group tuning |
| Asymmetric synthesis | Boc-piperidine + chiral catalysts | Chiral ligands, HPLC resolution | Ambient | ~55% yield, 85% ee | For enantiomerically pure products |
| Industrial scale-up | Same as lab methods | Automated reactors, flow microreactors | Optimized for scale | High purity, high yield | Enhanced efficiency and sustainability |
Research Findings and Notes
- The compound’s preparation is well-established with reproducible yields and purity.
- The tert-butyl carbamate group provides stability and selectivity during synthesis.
- The 2-oxoethyl substituent is introduced efficiently via alkylation with haloacetates.
- Enantiomeric purity is critical for biological activity, necessitating chiral synthesis or resolution.
- Industrial methods focus on scalability and environmental considerations, employing flow chemistry.
- Safety precautions include use of appropriate personal protective equipment and fume hoods due to potential irritancy and volatility of reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the oxoethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the development of new drugs and therapeutic agents.
Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to modulate biochemical processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tert-butyl and oxoethyl groups provide distinct reactivity patterns, making it a versatile intermediate in organic synthesis .
Biological Activity
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, also known as (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₂₁NO₃, with a molecular weight of approximately 227.30 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxoethyl moiety, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may lead to either inhibition or activation, affecting cellular signaling pathways and gene expression.
- Cellular Effects : It influences cellular processes such as metabolism and signaling, potentially leading to changes in cell behavior. Its interaction with piperazine derivatives suggests a role in modulating diverse biological functions, including antibacterial and anticancer activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 6.9 µM |
| Escherichia coli | 23 µM |
| Staphylococcus aureus | 15 µM |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound. For example:
| Cell Line | IC₅₀ (µM) | Reference Drug |
|---|---|---|
| HepG2 (liver cancer) | <10 | Doxorubicin |
| A431 (skin cancer) | <15 | Doxorubicin |
The compound showed significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- Anticonvulsant Properties : A study evaluated the anticonvulsant effects of various piperidine derivatives, including this compound. The findings indicated that the compound exhibited protective effects in animal models against induced seizures, highlighting its neuroprotective potential .
- Dosage Effects : Research on dosage-dependent effects revealed that lower doses of the compound could enhance cellular function, while higher doses resulted in cytotoxicity. This finding is crucial for determining safe therapeutic windows for clinical applications .
Q & A
Q. Basic
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
- Recrystallization : Use solvents like dichloromethane or methanol to remove impurities.
- Distillation : For volatile byproducts, fractional distillation under reduced pressure may be applicable .
How can computational modeling aid in predicting the reactivity of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate transition states and activation energies for key reactions (e.g., nucleophilic substitution at the 2-oxoethyl group).
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using PubChem-derived structural data (InChI, SMILES) .
- Solvent effects : COSMO-RS simulations to optimize solvent selection for reactions .
What analytical methods are critical for characterizing this compound?
Q. Basic
- NMR spectroscopy : H and C NMR to confirm regiochemistry and purity.
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
How should researchers address discrepancies in reported synthetic yields?
Q. Advanced
- Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity).
- Byproduct analysis : Use LC-MS or GC-MS to identify unaccounted intermediates.
- Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, pH) .
What safety protocols are essential for handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity: Category 4 for oral/dermal/inhalation routes) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
